molecular formula C9H14O B1266257 2-Allylcyclohexanone CAS No. 94-66-6

2-Allylcyclohexanone

Cat. No. B1266257
CAS RN: 94-66-6
M. Wt: 138.21 g/mol
InChI Key: UPGHEUSRLZSXAE-UHFFFAOYSA-N
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Patent
US07741375B2

Procedure details

Into a 2 liter round bottom flask, equipped with Dean-Stark water separator, cyclohexanone (186 g, 1.90 moles, Aldrich) was dissolved in 1 liter toluene, and then pyrrolidine (292 g, 4.1 moles) was added. The mixture was brought to reflux overnight, during which 55 mL of water was collected. After switching to a distillation head, excess pyrrolindine and toluene were distilled off (1.2 liter). When most of the volatiles had been removed, aspirator vacuum was applied to assist in removal of residual toluene. In the same flask, the residue was dissolved in 1.2 liter of acetonitrile. Allyl bromide (305 g, 2.5 moles) was added dropwise. The mixture was heated slowly to gentle reflux overnight. After distilling off most of the acetonitrile and cooling, 1.2 liter of water was added and heated to reflux for 30 minutes. Extracted with ether after the mixture was cooled (200 mL×3). Combined ether layer was dried over sodium sulfate. The crude product, after removing the solvent, was purified by vacuum distillation: 73-78° C., 6.7 mmHg, Yield: 156 grams (59% for two steps). See also, Stork et al., J. American Chem. Soc., 85:207-222 (1963), and Johnson et al., J. American Chem. Soc., 88:149-159 (1966).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
292 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
305 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C:2]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.N1C[CH2:12][CH2:11][CH2:10]1.C(Br)C=C>C1(C)C=CC=CC=1>[CH2:12]([CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][C:2]1=[O:8])[CH:11]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
186 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
292 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
305 g
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
were distilled off (1.2 liter)
CUSTOM
Type
CUSTOM
Details
When most of the volatiles had been removed
CUSTOM
Type
CUSTOM
Details
to assist in removal of residual toluene
DISSOLUTION
Type
DISSOLUTION
Details
In the same flask, the residue was dissolved in 1.2 liter of acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
After distilling off most of the acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
1.2 liter of water was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Extracted with ether after the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined ether layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product, after removing the solvent
DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
73-78° C., 6.7 mmHg, Yield: 156 grams (59% for two steps)

Outcomes

Product
Name
Type
Smiles
C(C=C)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.